Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate
Description
Properties
CAS No. |
85371-54-6 |
|---|---|
Molecular Formula |
C32H64O4S2Sn |
Molecular Weight |
695.7 g/mol |
IUPAC Name |
8-methylnonyl 2-[dibutyl-[2-(8-methylnonoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C4H9.Sn/c2*1-11(2)8-6-4-3-5-7-9-14-12(13)10-15;2*1-3-4-2;/h2*11,15H,3-10H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
MEELSCBLDXCGOI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCCCC(C)C)SCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dibutyl Tin Diacetate Intermediate
A patented method (CN104497036A) describes the preparation of dibutyl tin diacetate, which is a key intermediate for the target compound. The process involves:
| Step | Procedure | Conditions |
|---|---|---|
| 1 | Add excess glacial acetic acid to a reaction kettle | Amount ratio: 4-6:1 (acetic acid to dibutyltin oxide by mole) |
| 2 | Stir and add dibutyltin oxide gradually | Stirring speed: 150-250 rpm |
| 3 | Heat mixture to 60-80 °C and maintain for 1-2 hours | Ensures complete dissolution of dibutyltin oxide |
| 4 | Apply vacuum and heat to 105 °C, hold for 20-30 minutes | Removes volatile impurities |
| 5 | Increase temperature to 110 °C under vacuum for 2-3.5 hours | Distills off low-boiling substances, purifies product |
| 6 | Cool and collect dibutyl tin diacetate | Product contains 27-33.3% tin content |
This method ensures a complete reaction with low production cost and high product quality.
Conversion to Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate
While direct literature on the exact preparation of the diisodecyl thioacetate derivative is limited, the general approach involves:
- Reacting the dibutyl tin diacetate intermediate with isodecyl thiol or isodecyl alcohol in the presence of sulfur sources to form the thioacetate ligands.
- The reaction likely proceeds via ligand exchange or esterification under controlled temperature and inert atmosphere to prevent oxidation.
- Purification by vacuum distillation or recrystallization to isolate the final compound.
Reaction Parameters and Optimization
| Parameter | Range/Value | Effect on Product |
|---|---|---|
| Molar ratio (Acetic acid : Dibutyltin oxide) | 4:1 to 6:1 | Excess acid drives complete conversion |
| Stirring speed | 150-250 rpm | Ensures uniform mixing and dissolution |
| Reaction temperature | 60-80 °C (initial), 105-110 °C (vacuum distillation) | Controls reaction rate and purity |
| Reaction time | 1-2 hours (dissolution), 2-3.5 hours (vacuum distillation) | Ensures complete reaction and removal of volatiles |
| Vacuum pressure | Applied during heating steps | Removes low-boiling impurities, improves purity |
Research Findings and Analytical Data
- The prepared dibutyl tin diacetate intermediate shows a tin content between 27% and 33.3%, indicating high purity and consistent stoichiometry.
- The reaction proceeds with complete dissolution of dibutyltin oxide, confirmed by the absence of solid residues.
- Vacuum distillation effectively removes low-boiling impurities, critical for obtaining high-quality organotin compounds.
- The final compound's molecular formula is C32H64O4S2Sn with a molecular weight of approximately 695.7 g/mol.
- Structural analysis confirms the coordination of dibutylstannylene with thioacetate ligands esterified by isodecyl groups.
Summary Table of Preparation Steps
| Step No. | Operation | Conditions | Purpose |
|---|---|---|---|
| 1 | Add glacial acetic acid | Molar excess (4-6:1) | Reactant medium |
| 2 | Add dibutyltin oxide with stirring | 150-250 rpm | Homogeneous mixing |
| 3 | Heat to 60-80 °C for 1-2 h | Dissolution and reaction | Formation of tin diacetate |
| 4 | Vacuum heat to 105 °C, hold 20-30 min | Remove volatiles | Purification |
| 5 | Vacuum heat to 110 °C for 2-3.5 h | Distillation of low-boiling substances | Product refinement |
| 6 | React with isodecyl thiol/alcohol (not detailed) | Controlled conditions | Formation of diisodecyl thioacetate ester |
| 7 | Purify final product | Vacuum distillation/recrystallization | Obtain pure compound |
Chemical Reactions Analysis
Types of Reactions
Diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides and sulfones.
Reduction: Can be reduced to form thiols and stannanes.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chlorine and bromine are common reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and stannanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Agriculture
Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate is utilized as a pesticide and fungicide due to its antimicrobial properties. Its effectiveness in controlling various agricultural pests makes it a valuable component in crop protection strategies. The compound's ability to disrupt biological pathways in pests enhances its efficacy as an agricultural agent.
Plastics and Polymers
In the plastics industry, this compound serves as a stabilizer for polyvinyl chloride (PVC) and other polymers. Its organotin structure provides thermal stability and enhances the durability of plastic products. The compound's application in coatings also contributes to improved resistance against environmental degradation .
Environmental Science
Research indicates that this compound can interact with biological macromolecules such as proteins and nucleic acids, leading to significant implications for environmental toxicology. Studies have focused on its binding affinities and potential environmental impacts, particularly in aquatic ecosystems where organotin compounds are known to bioaccumulate .
Case Study 1: Agricultural Efficacy
A study conducted on the application of this compound in agricultural settings demonstrated significant reductions in pest populations when used as a foliar spray. The compound showed a higher efficacy compared to traditional pesticides, leading to increased crop yields while minimizing environmental impact.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental fate of this compound revealed its tendency to degrade into less harmful byproducts under specific conditions. This study highlighted the compound's potential for safe use in agricultural practices while emphasizing the need for monitoring its ecological interactions .
Mechanism of Action
The mechanism of action of diisodecyl 2,2’-((dibutylstannylene)bis(thio))diacetate involves its interaction with molecular targets such as enzymes and cellular membranes. It exerts its effects by disrupting the normal function of these targets, leading to various biochemical and physiological changes .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional attributes of diisooctyl 2,2'-((dibutylstannylene)bis(thio))diacetate with analogous organotin stabilizers and plasticizers:
Key Research Findings
Thermal Stability and Efficiency
- Dibutylstannylene vs. Dioctylstannylene : Dibutyltin derivatives (e.g., CAS 25168-24-5) exhibit superior HCl scavenging efficiency at lower temperatures compared to dioctylstannylene analogues (CAS 247-666-0). However, dioctylstannylene compounds demonstrate enhanced long-term thermal stability in high-temperature processing (>180°C) due to reduced volatility .
- Dimethylstannylene Compounds : Advastab TM 181S (dimethylstannylene) shows higher initial stabilization activity but degrades faster under prolonged heat, limiting its use to short-term applications .
Toxicity and Regulatory Status
- Dibutylstannylene Compounds : Classified as environmentally hazardous under guidelines like KYOCERA’s environmental standards. Chronic exposure risks include hepatotoxicity and endocrine disruption .
- Dioctylstannylene Compounds : Lower acute toxicity (LD50 >2000 mg/kg in rats) makes them preferable for food-contact PVC applications .
- Dimethylstannylene Compounds : Subject to stringent controls (e.g., EU REACH Annex XVII restrictions) due to neurotoxic and reproductive hazards .
Performance in Polymer Blends
- Mixtures of dibutylstannylene and triisooctyl stannylidyne derivatives (e.g., USP Plastic Additive 18 RS) show synergistic effects, improving color retention and mechanical properties in flexible PVC .
Data Tables
Physical-Chemical Properties
| Property | Diisooctyl Dibutylstannylene Derivative | Diisooctyl Dioctylstannylene Derivative | Advastab TM 181S |
|---|---|---|---|
| Molecular Weight | 751.2 g/mol | 835.4 g/mol | 693.8 g/mol |
| Melting Point | -15°C | -10°C | 5°C |
| Solubility | Insoluble in water; soluble in THF | Insoluble in water; soluble in DCM | Soluble in toluene |
| Volatility (TGA) | 5% weight loss at 220°C | 5% weight loss at 250°C | 5% weight loss at 180°C |
Regulatory Comparison
| Compound | REACH Status | EPA TRI List | Food-Contact Approval |
|---|---|---|---|
| Diisooctyl Dibutylstannylene | Registered (EC 246-703-8) | Not listed | Restricted |
| Diisooctyl Dioctylstannylene | Registered (EC 247-666-0) | Not listed | Approved (EFSA) |
| Advastab TM 181S | Restricted (Annex XVII) | Listed (2021) | Banned |
Biological Activity
Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate is an organotin compound that has garnered attention due to its potential biological activity. Organotin compounds are known for their varied applications, ranging from industrial uses to potential toxicity in biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity, and ecological impact.
Chemical Structure and Properties
This compound is characterized by the presence of a dibutylstannylene moiety and thioacetate functional groups. The structural formula can be represented as follows:
This compound exhibits nucleophilic substitution reactions typical of organotin compounds, which can influence its reactivity and biological interactions.
Organotin compounds like this compound are known to interact with biological systems through various mechanisms:
- Enzyme Inhibition : Organotins can inhibit enzymes involved in critical metabolic pathways.
- Cell Membrane Disruption : These compounds may disrupt cellular membranes, leading to increased permeability and cell death.
- Endocrine Disruption : Some organotins exhibit properties that mimic hormones, potentially disrupting endocrine functions in organisms.
Toxicity Studies
Research indicates that organotin compounds can exhibit significant toxicity across various biological models. A study highlighted the effects of dibutyltin compounds on aquatic organisms, noting a 48-hour EC50 value of 13 µg/L for Daphnia magna, indicating high toxicity levels .
Table 1: Toxicity Data of Organotin Compounds
| Compound | Organism | EC50 (µg/L) | Reference |
|---|---|---|---|
| Dibutyltin bis(2-ethylhexylmercaptoacetate) | Daphnia magna | 13 | |
| Triphenyltin | Scenedesmus obliquus | 11,400 | |
| Tributyltin | Freshwater fish | Up to 46,000 |
Ecological Impact
The ecological implications of this compound are significant due to its potential for bioaccumulation and biomagnification in food chains. Reports indicate that tributyltin can bioaccumulate in aquatic organisms, with bioconcentration factors (BCFs) reaching up to 330,000 for freshwater algae .
Case Study 1: Aquatic Toxicity Assessment
A comprehensive study assessed the impact of various organotin compounds on aquatic ecosystems. The research found that exposure to dibutyltin compounds resulted in significant mortality rates among sensitive species like Daphnia magna and various fish species. The study concluded that the presence of these compounds poses a risk to aquatic biodiversity and ecosystem health.
Case Study 2: Endocrine Disruption in Mammals
Another investigation focused on the endocrine-disrupting effects of organotin compounds in mammals. The study found that exposure to low concentrations of dibutyltin resulted in altered reproductive functions and hormonal imbalances in laboratory rodents. These findings raise concerns about the implications for wildlife and human health.
Q & A
Basic Questions
Q. What established synthetic routes are available for Diisodecyl 2,2'-((dibutylstannylene)bis(thio))diacetate, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves alkylation of thioacetic acid derivatives with dibutyltin intermediates. A common approach is refluxing precursors (e.g., dibutyltin oxide) with alkyl thioacetates in the presence of anhydrous potassium carbonate and acetone, analogous to methods used for structurally related organotin compounds . Key parameters include:
- Catalyst selection : Anhydrous K₂CO₃ enhances nucleophilic substitution efficiency.
- Reagent stoichiometry : Excess alkylating agents (e.g., methyl bromoacetate) improve yield but require purification to remove byproducts.
- Reaction time : Extended reflux durations (e.g., 24–48 hours) ensure complete substitution.
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer : Multimodal spectroscopic and chromatographic techniques are employed:
- NMR spectroscopy : and NMR confirm thioester and organotin bonding patterns.
- FTIR : Peaks at 1650–1700 cm (C=O stretching) and 600–700 cm (Sn-S vibrations) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion clusters and fragmentation pathways, cross-referenced with NIST spectral databases .
Q. What are the primary research applications of this compound in polymer chemistry?
- Methodological Answer : The compound acts as a stabilizer or catalyst in polymer systems due to its organotin-thioester structure. Applications include:
- Thermal stabilizers : Mitigates degradation in PVC by scavenging HCl .
- Catalytic crosslinking : Facilitates sulfur vulcanization in rubber formulations via Sn-S bonding .
Advanced Research Questions
Q. How does the compound’s thermal stability under varying conditions impact its utility in high-temperature polymer applications?
- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds:
- Decomposition onset : ~250°C (observed in related organotin thioesters), with Sn-S bond cleavage as the primary degradation pathway .
- Stability optimization : Blending with co-stabilizers (e.g., epoxidized soybean oil) extends thermal resistance by synergistic radical scavenging .
Q. What discrepancies exist in reported catalytic efficiencies of organotin thioesters, and how can experimental variables resolve them?
- Methodological Answer : Contradictions arise from:
- Reaction medium polarity : Nonpolar solvents (e.g., toluene) reduce catalytic activity compared to polar aprotic solvents (e.g., DMF) due to solvation effects.
- Impurity profiles : Trace SnO₂ or unreacted thioacetates (detected via HPLC) can artificially inflate efficiency metrics. Rigorous purification (e.g., column chromatography) is advised .
Q. What mechanistic insights explain the compound’s interactions with halogenated polymers during degradation?
- Methodological Answer : The Sn-S bond reacts preferentially with HCl released during PVC degradation, forming stable SnCl₂ and preventing autocatalytic breakdown. Kinetic studies using Arrhenius plots quantify activation energy (~80–100 kJ/mol) for HCl scavenging .
Q. How can researchers address conflicting data on the compound’s hydrolytic stability in aqueous systems?
- Methodological Answer : Contradictions stem from pH-dependent hydrolysis:
- Acidic conditions (pH < 3) : Rapid hydrolysis of Sn-S bonds occurs, validated by NMR monitoring .
- Neutral/basic conditions (pH 7–12) : Stability increases, with <5% degradation over 72 hours. Buffered solutions and inert atmospheres (N₂) are recommended for reproducibility .
Safety and Handling
Q. What protocols are recommended for safe handling and disposal of this compound?
- Methodological Answer :
- Storage : 2–8°C in airtight, light-resistant containers to prevent oxidation .
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to organotin toxicity (UN 2788, Hazard Class 6.1(b)) .
- Waste disposal : Incineration with alkaline scrubbers to neutralize SnO₂ emissions .
Data Contradiction Analysis
Q. How should researchers reconcile variations in reported boiling points and vapor pressures?
- Methodological Answer : Discrepancies arise from measurement techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
